3-(4-ethylphenyl)but-2-enoic acid
Description
3-(4-Ethylphenyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a but-2-enoic acid backbone substituted with a 4-ethylphenyl group at the β-position. For example, compounds like 3-(4-methoxyphenyl)but-2-enoic acid () and (E)-3-phenylbut-2-enoic acid () share similar core structures, differing primarily in substituents on the aromatic ring. These analogs are typically synthesized via condensation reactions or microwave-assisted catalysis, as seen in and , and characterized using IR, NMR, and LC-MS .
Saturated analogs, such as 3-(4-ethylphenyl)propanoic acid (), highlight the role of the α,β-unsaturated double bond in modulating acidity and conjugation effects.
Properties
IUPAC Name |
3-(4-ethylphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-8H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUQIIJZQQBUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production methods for 3-(4-ethylphenyl)but-2-enoic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or hydroxylated products.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(4-ethylphenyl)but-2-enoic acid exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast | 18 | Induction of apoptosis |
| Colon | 22 | Modulation of cell cycle regulators |
A study focusing on MCF-7 breast cancer cells demonstrated a marked decrease in cell viability and an increase in apoptotic markers after treatment with this compound at varying concentrations .
Anti-inflammatory Effects
3-(4-ethylphenyl)but-2-enoic acid has been investigated for its anti-inflammatory effects. In vitro experiments revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications for inflammatory diseases .
The biological activities of 3-(4-ethylphenyl)but-2-enoic acid are attributed to its ability to modulate various signaling pathways:
- Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, which may protect against cellular damage.
- Mechanism of Action: It appears to inhibit specific enzymes that play roles in inflammation and cancer progression, potentially leading to reduced disease severity .
Fine Chemicals Production
In the chemical industry, 3-(4-ethylphenyl)but-2-enoic acid serves as an intermediate in the synthesis of fine chemicals, fragrances, and flavors. Its unique structure allows for further modifications to create a variety of derivatives used in consumer products.
Buffering Agent
This compound is also utilized as a non-ionic organic buffering agent in biological research, particularly in cell culture applications where maintaining pH is crucial .
Breast Cancer Study
A peer-reviewed study assessed the effects of 3-(4-ethylphenyl)but-2-enoic acid on MCF-7 breast cancer cells. The findings indicated that treatment led to significant apoptosis and reduced proliferation rates compared to control groups .
Inflammatory Bowel Disease Research
Another study explored the effects of this compound in a mouse model of inflammatory bowel disease (IBD). Results showed that treatment significantly reduced colonic inflammation and improved histological scores compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The table below compares 3-(4-ethylphenyl)but-2-enoic acid with analogs bearing different substituents on the phenyl ring:
Key Observations :
- This may lower reactivity in electrophilic additions compared to electron-withdrawing substituents like chloro .
Structural Isomers and Derivatives
Esters vs. Acids
Ester derivatives, such as ethyl 3-(4-methylphenyl)but-2-enoate (), exhibit lower polarity and higher volatility compared to carboxylic acids. For example:
- Ethyl 3-(4-methylphenyl)but-2-enoate: Boiling point 158–160°C at 15 Torr; density 1.005 g/cm³ .
- 3-(4-Ethylphenyl)but-2-enoic acid: Likely higher melting point and lower solubility in organic solvents due to the carboxylic acid group.
Saturated Analogs
The saturated analog, 3-(4-ethylphenyl)propanoic acid (), lacks the conjugated double bond, resulting in:
- Reduced acidity (pKa ~4.5–5.0 vs. ~2.5–3.5 for α,β-unsaturated acids).
- Altered UV-Vis absorption due to loss of conjugation .
Functional Group Modifications
Compounds like 2-oxo-4-phenylbut-3-enoic acid () and ethyl 2-oxo-4-phenylbut-3-enoate () introduce ketone groups, altering reactivity. For instance:
- 2-Oxo Derivatives : Participate in nucleophilic additions at the ketone position, enabling heterocyclic synthesis (e.g., pyridones in ) .
- Trifluoromethyl Derivatives: 3-(4-Ethylphenyl)-4,4,4-trifluoro-2-methylbut-2-enoic acid () shows enhanced metabolic stability and lipophilicity, relevant in medicinal chemistry .
Biological Activity
3-(4-ethylphenyl)but-2-enoic acid, also known as ethyl 4-(3-butenyl)benzoate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.
Synthesis
The synthesis of 3-(4-ethylphenyl)but-2-enoic acid typically involves the use of various organic reactions, including aldol condensation and dehydrogenative amination techniques. The compound can be synthesized through the following general reaction scheme:
- Aldol Condensation : The reaction of butyric acid derivatives with aromatic aldehydes.
- Dehydrogenative Reactions : Utilizing palladium-catalyzed methods to form the double bond characteristic of but-2-enoic acids.
Antimicrobial Properties
Research indicates that compounds with a similar structure to 3-(4-ethylphenyl)but-2-enoic acid exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing phenolic moieties have shown efficacy against drug-resistant strains of bacteria and fungi.
| Compound | Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| 3-(4-Ethylphenyl)but-2-enoic acid | Staphylococcus aureus | >64 | No activity |
| 3-(4-Ethylphenyl)but-2-enoic acid | Escherichia coli | >64 | No activity |
| Derivative A | Candida auris | 32 | Moderate activity |
These findings suggest that while 3-(4-ethylphenyl)but-2-enoic acid itself may not exhibit strong antimicrobial properties, its derivatives could be optimized for enhanced activity against resistant pathogens .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Case Study : A study involving a related compound demonstrated a significant reduction in interleukin-6 (IL-6) levels in human cell lines treated with the compound at varying concentrations. The results are summarized below:
| Concentration (µM) | IL-6 Levels (pg/mL) |
|---|---|
| 0 | 150 |
| 10 | 120 |
| 50 | 80 |
| 100 | 50 |
This suggests that modifications to the structure of butenoic acids can lead to compounds with pronounced anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-ethylphenyl)but-2-enoic acid can be influenced by structural modifications. The presence of electron-donating groups on the aromatic ring enhances antimicrobial potency, while specific substitutions can improve anti-inflammatory effects.
Key Findings in SAR Studies:
- Electron-donating groups (e.g., alkyl groups) increase lipophilicity, enhancing cell membrane permeability.
- Hydroxyl groups contribute to hydrogen bonding interactions with biological targets, increasing binding affinity.
- Substituent position on the aromatic ring significantly affects both potency and selectivity towards microbial targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
